molecular formula C12H17Cl2N3 B2414325 1-[4-(2-Ethyl-1H-imidazol-1-yl)phenyl]methanamine dihydrochloride CAS No. 1432034-85-9

1-[4-(2-Ethyl-1H-imidazol-1-yl)phenyl]methanamine dihydrochloride

Cat. No.: B2414325
CAS No.: 1432034-85-9
M. Wt: 274.19
InChI Key: NAGJRSXBTLBUAC-UHFFFAOYSA-N
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Description

1-[4-(2-Ethyl-1H-imidazol-1-yl)phenyl]methanamine dihydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an imidazole ring substituted with an ethyl group and a phenyl ring attached to a methanamine group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Ethyl-1H-imidazol-1-yl)phenyl]methanamine dihydrochloride typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Ethylation: The imidazole ring is then ethylated using ethyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Phenyl Group: The ethylated imidazole is reacted with 4-bromobenzylamine under palladium-catalyzed cross-coupling conditions (e.g., Suzuki coupling) to attach the phenyl group.

    Formation of the Dihydrochloride Salt: The final product is obtained by treating the free base with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-Ethyl-1H-imidazol-1-yl)phenyl]methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the imidazole ring or the phenyl ring substituents.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially if electron-withdrawing groups are present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents like dichloromethane with nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-[4-(2-Ethyl-1H-imidazol-1-yl)phenyl]methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in heterocyclic chemistry.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-(2-Ethyl-1H-imidazol-1-yl)phenyl]methanamine dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, depending on its application.

    Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes or by binding to receptor sites, altering cellular responses.

Comparison with Similar Compounds

    1-[4-(1H-imidazol-1-yl)phenyl]methanamine: Lacks the ethyl group, which may affect its binding affinity and biological activity.

    1-[4-(2-Methyl-1H-imidazol-1-yl)phenyl]methanamine: Contains a methyl group instead of an ethyl group, leading to different steric and electronic properties.

Uniqueness: 1-[4-(2-Ethyl-1H-imidazol-1-yl)phenyl]methanamine dihydrochloride is unique due to the presence of the ethyl group on the imidazole ring, which can influence its chemical reactivity and biological interactions, potentially enhancing its efficacy in certain applications.

Properties

IUPAC Name

[4-(2-ethylimidazol-1-yl)phenyl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.2ClH/c1-2-12-14-7-8-15(12)11-5-3-10(9-13)4-6-11;;/h3-8H,2,9,13H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGJRSXBTLBUAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1C2=CC=C(C=C2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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